molecular formula C20H18N2O3S B2760893 (Z)-4-acetyl-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868376-20-9

(Z)-4-acetyl-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2760893
CAS No.: 868376-20-9
M. Wt: 366.44
InChI Key: KXBCNPFIJQHVNZ-MRCUWXFGSA-N
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Description

(Z)-4-acetyl-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-acetyl-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 4-acetylbenzoic acid with 3-allyl-4-methoxy-2-aminobenzothiazole. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the imine bond. The reaction mixture is refluxed in an appropriate solvent, such as ethanol or toluene, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-acetyl-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-acetyl-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiazole derivatives have shown promising activities against various biological targets, including enzymes, receptors, and microorganisms. This compound may exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Benzothiazole derivatives have been reported to possess anti-inflammatory, anticancer, and antimicrobial activities. This compound may be evaluated for similar pharmacological properties.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-4-acetyl-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A parent compound with a simpler structure, known for its wide range of biological activities.

    4-acetylbenzoic acid: A precursor used in the synthesis of the target compound.

    3-allyl-4-methoxy-2-aminobenzothiazole: Another precursor involved in the synthesis.

Uniqueness

(Z)-4-acetyl-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific combination of functional groups and structural features. The presence of the acetyl, allyl, and methoxy groups, along with the benzothiazole core, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-acetyl-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-4-12-22-18-16(25-3)6-5-7-17(18)26-20(22)21-19(24)15-10-8-14(9-11-15)13(2)23/h4-11H,1,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBCNPFIJQHVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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